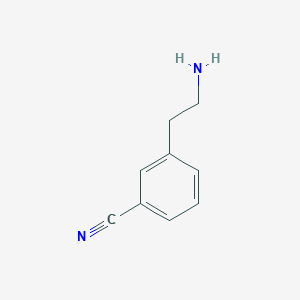

3-(2-Aminoethyl)benzonitrile

Description

Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol (calculated). The compound is typically synthesized as a hydrochloride salt (C₉H₁₁N₂Cl), as evidenced by its use in a reaction with dicyandiamide to yield a guanidine derivative .

Synthesis A representative synthesis involves reacting 3-(2-aminoethyl)benzonitrile hydrochloride (2.0 g, 10.95 mmol) with dicyandiamide under General Procedure C, producing a crude product with LCMS [M+H]⁺ = 231.20 .

Its structural flexibility allows for further functionalization, making it valuable in drug discovery pipelines.

Properties

IUPAC Name |

3-(2-aminoethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHAWLCRADHRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219919-49-0 | |

| Record name | 3-(2-aminoethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(2-Aminoethyl)benzonitrile involves the reaction of 3-bromobenzonitrile with ethylenediamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the aminoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitrile oxides or other oxidized derivatives.

Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a catalyst.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

Oxidation: Nitrile oxides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the interactions of nitriles with biological systems.

Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights critical differences between 3-(2-Aminoethyl)benzonitrile and its analogs:

Key Research Findings

Bioactivity and Drug Development

- Antitumor Potential: Derivatives like 3-((6-Methoxybenzofuropyrazol-3-yl)amino)benzonitrile (4e) exhibit inhibitory activity against tumor cell growth, with IC₅₀ values in the micromolar range .

- Kinase Inhibition: Compounds such as 3-([(2-Aminoethyl)sulfanyl]methyl)benzonitrile are explored as kinesin spindle protein (KSP) inhibitors, showing in vivo anti-tumor effects .

Physicochemical Properties

- Solubility and Stability: The introduction of sulfanyl or hydroxyethyl groups (e.g., 3-(1-Amino-2-hydroxyethyl)benzonitrile) enhances aqueous solubility but may reduce thermal stability compared to the parent compound .

- Chiral Derivatives: Enantiomers like (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride are critical in asymmetric synthesis, with distinct pharmacological profiles .

Biological Activity

3-(2-Aminoethyl)benzonitrile, also known as 3-(2-aminoethyl)-benzonitrile hydrochloride, is a compound with significant potential in neuropharmacology due to its structural similarity to neurotransmitters such as serotonin and melatonin. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂, with a molecular weight of approximately 150.19 g/mol. The compound features a benzene ring substituted with a cyano group and an ethylamine side chain at the meta position, which enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 150.19 g/mol |

| Structural Features | Benzene ring, cyano group, aminoethyl side chain |

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence serotonergic pathways by interacting with serotonin receptors. This interaction could potentially affect mood regulation, anxiety levels, and other neurological functions. The compound's ability to modulate neurotransmission makes it a candidate for exploring neuroprotective properties.

- Serotonin Receptor Interaction : Binding studies indicate that the compound can interact with serotonin receptors (5-HT receptors), which are crucial in various physiological processes related to mood and cognition.

- Neuroprotective Properties : Initial findings suggest that this compound may exhibit neuroprotective effects, although further research is necessary to elucidate the specific mechanisms involved.

The mechanism of action of this compound involves its interaction with various biological targets:

- Binding Affinity : The ethylamine side chain contributes to the conformational flexibility required for effective binding to receptor sites, particularly serotonin receptors.

- Biochemical Pathways : The compound may influence multiple biochemical pathways due to its broad spectrum of biological activities, including potential modulation of neurotransmitter release and reuptake processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Interaction Studies : Research indicates that compounds similar to this compound can bind effectively to neurotransmitter receptors, influencing their activity and suggesting potential polypharmacological effects.

- Antifungal Efficacy : A study highlighted the antifungal activity of piperazinyl-substituted benzonitriles, which may parallel the activities of this compound due to structural similarities .

- Neurotransmitter Modulation : Investigations into structurally similar compounds have shown their ability to modulate neurotransmitter pathways, indicating that this compound could have comparable effects on serotonergic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.